prostaglandin B2
Description
Contextualization of Prostaglandin (B15479496) B2 within the Eicosanoid Family
Prostaglandin B2 belongs to the eicosanoid family, a group of signaling molecules derived from the oxidation of 20-carbon fatty acids. wikipedia.orgnih.gov Eicosanoids, which include prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, are crucial local-acting mediators involved in a wide array of physiological and pathological processes. wikipedia.orgcreative-diagnostics.comhmdb.ca They are not typically stored within cells but are synthesized on demand in response to various stimuli. nih.gov
Prostaglandins as a subclass are characterized by a 20-carbon skeleton that includes a five-membered ring. hmdb.cadrugbank.com They are synthesized in almost all tissues and act as autocrine and paracrine messengers, influencing the cells in their immediate vicinity. wikipedia.orgslideshare.net PGB2 is specifically classified as a prostanoid, a term that encompasses prostaglandins, prostacyclins, and thromboxanes. hmdb.caelsevier.es These molecules are derived from the metabolism of polyunsaturated fatty acids, primarily arachidonic acid, through the cyclooxygenase (COX) pathway. hmdb.caelsevier.es
Historical Perspectives in this compound Research
The discovery of prostaglandins dates back to 1935 when Swedish physiologist Ulf von Euler first identified these substances in human semen, initially believing they were secreted by the prostate gland, hence the name. wikipedia.orgbritannica.com The broader understanding of prostaglandins, including their diverse structures and functions, significantly advanced in the 1960s and 1970s through the work of Sune K. Bergström, Bengt Ingemar Samuelsson, and Sir John Robert Vane, who were jointly awarded the Nobel Prize in Physiology or Medicine in 1982 for their research. wikipedia.orgbritannica.com
Research into specific prostaglandins like PGB2 followed these foundational discoveries. PGB2 itself is recognized as a non-enzymatic dehydration product that can be formed from Prostaglandin E2 (PGE2) or Prostaglandin A2 (PGA2) when treated with a strong base. glpbio.comcaymanchem.com Early studies focused on its chemical synthesis and characterization. Over time, research has expanded to investigate its biological activities and potential physiological roles. For instance, studies in the 1990s explored the physiological effects of PGB2, such as its ability to induce pulmonary hypertension in animal models. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(E)-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4+,14-12+/t17-/m0/s1 |
InChI Key |
PRFXRIUZNKLRHM-OSJNIVAESA-N |
SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Chemical and Physical Properties
Prostaglandin (B15479496) B2 is a naturally occurring prostaglandin with a distinct chemical structure that dictates its physical properties and biological activity. ontosight.ai It is formally named (Z)-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid. lgcstandards.comnih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H30O4 | caymanchem.comlgcstandards.comscbt.com |
| Molecular Weight | 334.45 g/mol | lgcstandards.comnih.gov |
| IUPAC Name | (Z)-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid | nih.gov |
| CAS Number | 13367-85-6 | caymanchem.comlgcstandards.comscbt.com |
| Canonical SMILES | CCCCCC@@H/C=C/C1=C(/CC=C\CCCC(=O)O)C(=O)CC1 | lgcstandards.com |
| InChI Key | PRFXRIUZNKLRHM-HKVRTXJWSA-N | caymanchem.comnih.gov |
Biosynthesis and Metabolism
The biosynthesis of Prostaglandin (B15479496) B2 is part of the larger metabolic cascade of eicosanoids. The process begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2. ontosight.aiyoutube.com
The key enzyme in prostaglandin synthesis is prostaglandin H synthase, which has both cyclooxygenase (COX) and peroxidase activities. youtube.com The cyclooxygenase pathway converts arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). wikipedia.orgbio-rad.com PGH2 is then converted to various other prostaglandins (B1171923) by specific synthases. bio-rad.com
PGB2 is formed through a series of transformations. PGH2 can be converted to Prostaglandin E2 (PGE2). bio-rad.com PGE2 can then lose a water molecule to form Prostaglandin A2 (PGA2). bio-rad.com PGA2 is further transformed into Prostaglandin C2 (PGC2), which can then be converted to Prostaglandin B2. bio-rad.com It is also important to note that PGB2 can be formed as a non-enzymatic dehydration product from PGE2 or PGA2 under basic conditions. glpbio.comcaymanchem.com
The metabolism of prostaglandins is generally rapid, with the molecules being quickly inactivated and converted into metabolites. hmdb.ca
Biological Functions and Physiological Effects
Precursor Prostanoid Generation and PGH2 Metabolism
The journey to PGB2 begins with the synthesis of prostanoids from arachidonic acid. altmeyers.orgyoutube.com The enzyme prostaglandin G/H synthase, with its dual cyclooxygenase and peroxidase activities, converts arachidonic acid into the unstable endoperoxide intermediate, prostaglandin G2 (PGG2), and then reduces it to prostaglandin H2 (PGH2). youtube.combio-rad.comyoutube.com PGH2 stands as a critical branching point in prostanoid synthesis, serving as the substrate for various isomerases and synthases that produce a diverse array of biologically active prostaglandins. hmdb.cancats.io
The metabolism of PGH2 is a complex process, with different enzymes competing for this common substrate. nih.gov In various tissues, PGH2 can be converted to several key prostanoids:
Prostaglandin E2 (PGE2): Formed through the action of prostaglandin E synthase (PGES). bio-rad.comnih.gov
Prostaglandin D2 (PGD2): Synthesized by prostaglandin D synthase (PGDS). bio-rad.comhmdb.ca
Prostaglandin F2α (PGF2α): Can be formed from PGH2 by enzymes like aldo-keto reductase 1C3 (AKR1C3). bio-rad.com
Prostacyclin (PGI2): Produced by prostacyclin synthase (PTGIS). bio-rad.com
Thromboxane A2 (TXA2): Synthesized by thromboxane synthase (TXAS), which is then rapidly hydrolyzed to the more stable thromboxane B2 (TXB2). bio-rad.comlibretexts.org
The relative production of these prostanoids from PGH2 is tissue-specific and depends on the expression and activity of the respective synthases. For instance, in the brain, PGH2 is enzymatically converted to PGE2, 6-ketoprostaglandin F1α (a stable metabolite of PGI2), and thromboxane B2. nih.gov
Table 1: Key Enzymes in PGH2 Metabolism and their Products
| Enzyme | Product |
|---|---|
| Prostaglandin E synthase (PGES) | Prostaglandin E2 (PGE2) |
| Prostaglandin D synthase (PGDS) | Prostaglandin D2 (PGD2) |
| Aldo-keto reductase 1C3 (AKR1C3) | Prostaglandin F2α (PGF2α) |
| Prostacyclin synthase (PTGIS) | Prostacyclin (PGI2) |
| Thromboxane synthase (TXAS) | Thromboxane A2 (TXA2) |
Enzymatic Conversion of Prostaglandin E2 to this compound
The direct precursor to this compound is prostaglandin E2 (PGE2). bio-rad.com The formation of PGB2 from PGE2 is a non-enzymatic dehydration process that can occur under treatment with a strong base. caymanchem.com This process involves a series of isomerization reactions.
Initially, PGE2 undergoes dehydration to form prostaglandin A2 (PGA2). bio-rad.comchemrxiv.org PGA2 is then isomerized to the unstable intermediate, prostaglandin C2 (PGC2). bio-rad.comreactome.org Subsequently, PGC2 undergoes a final isomerization to yield the more stable this compound. bio-rad.comreactome.org While this conversion can be induced chemically, the enzymatic control of this pathway in vivo is less clearly defined. However, some research suggests the involvement of an isomerase in the conversion of PGC2 to PGB2. reactome.org
Table 2: Conversion Pathway from PGE2 to PGB2
| Precursor | Intermediate 1 | Intermediate 2 | Final Product |
|---|---|---|---|
| Prostaglandin E2 (PGE2) | Prostaglandin A2 (PGA2) | Prostaglandin C2 (PGC2) | This compound (PGB2) |
Catabolism of this compound and Related Metabolites
Prostanoids are typically short-lived molecules that are rapidly metabolized to inactive forms. hmdb.ca The primary catabolic pathway for many prostaglandins involves oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the C13-C14 double bond. nih.gov
While the specific catabolic pathway of PGB2 is not as extensively studied as that of other major prostaglandins, it is understood that prostanoids are generally degraded in tissues such as the liver. nih.gov Hepatocytes have demonstrated the ability to degrade various prostanoids, including PGE2, the precursor to PGB2. nih.gov The degradation products typically lack the biological activity of the parent compounds. nih.gov
The general process of prostaglandin degradation involves a series of enzymatic reactions that modify the structure of the molecule, leading to its inactivation and subsequent excretion. These metabolic transformations are crucial for regulating the local concentrations and biological actions of prostaglandins. hmdb.ca
This compound Receptor Binding and Specificity
Prostaglandins exert their diverse physiological effects by binding to specific G protein-coupled receptors. hmdb.cawikipedia.org The binding specificity of these receptors is determined by the unique molecular structure of each prostaglandin. nih.gov
Interaction with Thromboxane A2/Prostaglandin H2 (TP) Receptors
This compound has been shown to interact with Thromboxane A2/Prostaglandin H2 (TP) receptors. pharmacologyeducation.org These receptors are also activated by other prostanoids like prostaglandin H2 (PGH2), thromboxane A2 (TXA2), and to a lesser extent, prostaglandin D2 (PGD2) and prostaglandin F2α (PGF2α). pharmacologyeducation.orgncats.io The activation of TP receptors by these various ligands, including PGB2, can initiate a cascade of intracellular events. pharmacologyeducation.orgncats.io While TXA2 is a potent activator of TP receptors, leading to platelet activation and smooth muscle contraction, the binding of other prostaglandins suggests a broader role for this receptor in mediating prostanoid signaling. pharmacologyeducation.orgnih.gov
Intracellular Signaling Cascades Initiated by this compound
Upon binding to its receptors, this compound initiates a series of intracellular signaling events that ultimately modulate cellular function. nih.gov Research has highlighted several key pathways activated by PGB2, particularly in the context of T-lymphocyte activation. nih.gov
Activation of Tyrosine Kinase Activities
Evidence indicates that PGB2 can activate tyrosine kinase activities within the cell. nih.gov This activation is a crucial step in many signal transduction pathways that regulate cell growth, differentiation, and immune responses. uu.nl In the context of T cells, the activation of protein tyrosine kinases is a necessary component for the production of arachidonic acid metabolites following cellular stimulation. uu.nl
Nuclear Factor-Kappa B (NF-κB) Translocation
This compound has been observed to efficiently increase the translocation of Nuclear Factor-Kappa B (NF-κB) to the nucleus. nih.gov NF-κB is a critical transcription factor that, in its inactive state, resides in the cytoplasm bound to inhibitory proteins. frontiersin.org Upon cellular stimulation, a signaling cascade leads to the degradation of these inhibitors, allowing NF-κB to move into the nucleus and activate the transcription of genes involved in inflammation and immune responses. frontiersin.org The ability of PGB2 to promote NF-κB translocation underscores its role as a modulator of these processes. nih.gov
c-fos mRNA Expression Regulation
PGB2 has been shown to increase the expression of c-fos mRNA. nih.gov The c-fos gene is an immediate-early gene, meaning its transcription is rapidly and transiently induced in response to extracellular stimuli. jneurosci.org The protein product of c-fos is a component of the AP-1 transcription factor, which plays a role in regulating gene expression involved in cell proliferation and differentiation. arvojournals.org The induction of c-fos mRNA by PGB2 suggests its involvement in modulating these fundamental cellular processes. nih.gov
Interactive Table of Research Findings
| Signaling Event | Effect of this compound | Key Cellular Context |
| Tyrosine Kinase Activity | Activation | T-lymphocyte activation |
| NF-κB Translocation | Increased translocation to the nucleus | T-lymphocyte activation |
| c-fos mRNA Expression | Increased expression | T-lymphocyte activation |
Immunomodulatory Functions of this compound
Contrary to the predominantly inhibitory effects of PGE2 on T cell activation, this compound has emerged as a lipid mediator capable of delivering a co-stimulatory signal that promotes T lymphocyte activation. nih.gov This distinct immunomodulatory profile is characterized by its influence on critical signaling pathways and the subsequent enhancement of lymphocyte proliferation.
Co-stimulatory Signaling in T Lymphocyte Activation
This compound acts synergistically with signals from the T cell receptor (TCR) to foster T cell activation. nih.gov Mechanistically, PGB2 has been shown to activate tyrosine kinase activities, which are crucial early events in T cell signaling. nih.gov Furthermore, it effectively increases the expression of c-fos mRNA and promotes the translocation of the nuclear factor-kappa B (NF-κB) to the nucleus. nih.gov These actions indicate that PGB2 can provide an ancillary signal necessary for robust T lymphocyte activation, a departure from the immunosuppressive roles often attributed to other prostaglandins. nih.gov
Induction of Interleukin-2 Production and Interleukin-2 Receptor Alpha-Expression
A key aspect of PGB2's co-stimulatory function is its ability to induce the production of Interleukin-2 (IL-2) and the expression of the Interleukin-2 receptor alpha chain (IL-2Rα), also known as CD25. nih.gov Studies using Jurkat cells, a human T lymphocyte cell line, have demonstrated that exogenous PGB2, in conjunction with TCR engagement, leads to a significant increase in both IL-2 secretion and IL-2Rα expression. nih.gov IL-2 is a critical cytokine for T cell proliferation and differentiation, and the upregulation of its high-affinity receptor component, IL-2Rα, enhances the sensitivity of T cells to this growth factor. embopress.org
Enhancement of Peripheral Blood Lymphocyte Proliferation
The culmination of PGB2's co-stimulatory signaling and its induction of the IL-2 pathway is the enhancement of peripheral blood lymphocyte (PBL) proliferation. nih.govresearchgate.net In studies where PBLs were activated with anti-CD3 antibodies to mimic TCR stimulation, the addition of PGB2 resulted in a marked increase in their proliferative response. nih.gov However, it is noteworthy that in some contexts, such as in the presence of unrestricted somatic stem cells (USSCs), PGB2 has been identified as an inhibitory factor of T-cell proliferation induced by dendritic cells. nih.govmetabolomics.se This suggests that the immunomodulatory role of PGB2 may be context-dependent.
Table 1: Mechanistic Effects of this compound on T Lymphocyte Activation
| Cellular Process | Effect of this compound | Key Molecular Mediators |
|---|---|---|
| Co-stimulatory Signaling | Delivers an ancillary signal for T cell activation. nih.gov | Activation of tyrosine kinases, increased c-fos mRNA, and NF-κB nuclear translocation. nih.gov |
| Cytokine and Receptor Expression | Induces production of IL-2 and expression of IL-2Rα. nih.gov | Interleukin-2, Interleukin-2 Receptor Alpha (CD25). nih.gov |
| Lymphocyte Proliferation | Enhances the proliferation of anti-CD3-activated peripheral blood lymphocytes. nih.gov | Increased IL-2 signaling. nih.gov |
Influence on Vascular Tone and Hemodynamics (Mechanistic Studies)
The influence of prostaglandins on vascular tone is a well-established phenomenon, with different prostaglandins exerting vasodilatory or vasoconstrictive effects. While prostaglandins like PGI2 (prostacyclin) and PGE2 are known for their potent vasodilatory actions, the specific role of PGB2 in regulating vascular tone and hemodynamics is less defined but appears to be part of this complex regulatory system. mdpi.com Prostaglandins, in general, contribute to the regulation of blood pressure and regional blood flow by acting on vascular smooth muscle cells. unmc.edu The balance between vasodilator and vasoconstrictor prostaglandins is crucial for maintaining cardiovascular homeostasis. physiology.org While direct mechanistic studies on PGB2 are less common, its precursor, PGE2, can cause both vasodilation and vasoconstriction depending on the receptor subtype it binds to. unmc.edu PGB2 has also been reported to bind to the thromboxane A2 receptor, which could potentially lead to effects such as pulmonary hypertension. nih.gov
Renal Physiological Contributions (Mechanistic Studies)
Prostaglandins play a vital role in modulating various aspects of kidney function, including renal hemodynamics, glomerular filtration, and tubular transport processes. unmc.eduphysiology.org They are synthesized in different segments of the nephron and act locally to regulate these functions. physiology.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound (PGB2) |
| Prostaglandin E2 (PGE2) |
| Prostaglandin I2 (PGI2, Prostacyclin) |
| Interleukin-2 (IL-2) |
Prostaglandin B2 in Pathophysiological Processes: Mechanistic Insights
Mechanisms of Prostaglandin (B15479496) B2-Induced Pulmonary Hypertension
Pulmonary hypertension is a severe condition characterized by elevated blood pressure in the pulmonary arteries. nih.gov Prostaglandin B2 has been identified as a contributor to this pathology, primarily through its effects on the pulmonary vasculature. nih.gov
Studies have demonstrated that PGB2 can induce pulmonary hypertension. nih.govresearchgate.net The primary mechanism underlying this effect appears to be the stimulation of the thromboxane (B8750289) A2-prostaglandin H2 (TxA2/PGH2) receptors. nih.govszabo-scandic.com Research in animal models has shown that the infusion of PGB2 leads to an increase in right ventricular systolic blood pressure, a hallmark of pulmonary hypertension. nih.gov This response is comparable to that induced by U-46619, a known TxA2 mimetic, although PGB2 is less potent. nih.gov
The involvement of the TxA2/PGH2 receptor is further supported by the fact that antagonists of this receptor, such as SQ-29548, can block the pulmonary hypertensive effects of PGB2. nih.govresearchgate.net Receptor-binding assays have confirmed that PGB2 can compete with TxA2 receptor ligands, indicating a direct interaction. nih.govresearchgate.net
Furthermore, PGB2 exhibits vasoconstrictive properties on vascular smooth muscle. nih.gov Mechanistic studies suggest that PGB2-induced vasoconstriction is linked to alterations in electrolyte transport across the cell membrane. Specifically, it has been shown to decrease the efflux of sodium ions (22Na) and the total potassium content in arterial smooth muscle cells. nih.gov Concurrently, PGB2 enhances the exchange of calcium ions (45Ca), with the increase in calcium efflux mirroring the time course of the contractile response. nih.gov These findings suggest that PGB2 may promote vascular smooth muscle contraction by interfering with the processes responsible for calcium sequestration and relaxation, rather than by directly acting on the contractile apparatus. nih.gov
Table 1: Mechanistic Effects of this compound in Pulmonary Hypertension
| Effect | Mechanism | Supporting Evidence |
|---|---|---|
| Induction of Pulmonary Hypertension | Stimulation of TxA2/PGH2 receptors. | PGB2 infusion increases right ventricular systolic pressure; effect is blocked by TxA2/PGH2 receptor antagonists. nih.gov |
| Vasoconstriction | Alteration of ion transport in vascular smooth muscle cells. | Decreased sodium and potassium efflux, increased calcium exchange. nih.gov |
| Receptor Interaction | Direct binding to TxA2/PGH2 receptors. | PGB2 competes with TxA2 receptor ligands in binding assays. nih.gov |
Role in Inflammatory Responses (Mechanistic Pathways)
Prostaglandins (B1171923) are key mediators of inflammation, and while the roles of prostaglandins like PGE2 and PGD2 are well-established, the specific contributions of PGB2 are becoming clearer. ihs-headache.orgnih.gov Evidence suggests that PGB2 participates in inflammatory processes, particularly in the context of conditions like rheumatoid arthritis. frontiersin.org
The production of prostaglandins, including PGB2, is often upregulated in inflamed tissues. nih.gov It is thought to contribute to the inflammatory milieu by promoting the infiltration of inflammatory cells. frontiersin.org The synthesis of prostaglandins is a complex cascade initiated by the release of arachidonic acid from cell membranes, which is then converted into various prostaglandins by cyclooxygenase (COX) enzymes. elsevier.es
While direct mechanistic pathways for PGB2 in inflammation are still under investigation, it is known to be part of the broader prostaglandin signaling network that regulates immune cell function and cytokine production. binasss.sa.crmdpi.com For instance, the balance between different prostaglandins is crucial in modulating the inflammatory response. Some prostaglandins have pro-inflammatory effects, while others can be anti-inflammatory. ihs-headache.org PGB2 is generally considered to have pro-inflammatory properties. frontiersin.org
Mechanistic Implications in Neoplastic Processes
The role of prostaglandins in cancer is multifaceted, with different prostaglandins exhibiting either tumor-promoting or tumor-suppressing activities. elsevier.esnih.gov The involvement of PGB2 in neoplastic processes is an area of active research, with studies beginning to uncover its mechanistic contributions to cancer cell behavior.
Prostaglandins are known to influence key hallmarks of cancer, including cell proliferation, apoptosis (programmed cell death), angiogenesis (formation of new blood vessels), and metastasis (spread of cancer). elsevier.es The synthesis of various prostaglandins, including PGD2 and PGE2, has been found to be altered in different types of tumors, such as Lewis lung carcinoma. nih.gov
While direct evidence for PGB2's role is still emerging, the broader context of prostaglandin signaling in cancer provides important clues. For example, PGD2 has been shown to have anti-tumor effects in some cancers, such as gastric and ovarian cancer, by inhibiting cell proliferation and inducing apoptosis. j-morphology.comspandidos-publications.com In contrast, PGE2 is often considered a pro-tumorigenic prostaglandin, promoting cancer cell growth, migration, and survival through various signaling pathways like the EGFR, PI3K/AKT, and RAS/Raf/MAPK pathways. nih.govmdpi.com
The conversion of PGE2 can lead to the formation of other prostaglandins, including PGA2, which can then be isomerized to PGB2. nih.gov This metabolic link suggests that the effects of PGB2 in cancer may be intertwined with the broader prostaglandin network within the tumor microenvironment. The tumor microenvironment, which includes cancer-associated fibroblasts and immune cells, is significantly influenced by prostaglandins. mdpi.com
Further research is needed to fully elucidate the specific signaling pathways and molecular targets through which PGB2 exerts its effects in different types of cancer. Understanding these mechanisms could potentially open new avenues for therapeutic intervention.
Table 2: Overview of Prostaglandin Involvement in Cancer
| Prostaglandin | General Role in Cancer | Key Mechanistic Insights |
|---|---|---|
| Prostaglandin D2 (PGD2) | Often anti-tumor. j-morphology.comspandidos-publications.com | Inhibits cell proliferation and invasion, induces apoptosis. elsevier.esj-morphology.com |
| Prostaglandin E2 (PGE2) | Often pro-tumor. nih.govmdpi.commedsci.org | Promotes cell growth, migration, and angiogenesis; inhibits apoptosis via multiple signaling pathways. nih.govmdpi.comnih.gov |
| Prostaglandin F2α (PGF2α) | Can be pro-tumor. elsevier.es | May promote cell proliferation and resistance to radiation. elsevier.es |
| Prostaglandin I2 (PGI2) | May have anti-tumor effects. elsevier.es | Can inhibit tumor growth and metastasis. elsevier.es |
Table 3: Compound Names
| Compound Name |
|---|
| 15-deoxy-Δ12,14-prostaglandin J2 |
| Arachidonic Acid |
| Barium Chloride |
| Bradykinin |
| Calcium |
| Celecoxib |
| Cetuximab |
| Iloprost |
| Kallidin |
| Mifepristone |
| Paeoniflorin |
| Potassium |
| Prostaglandin A2 |
| This compound |
| Prostaglandin C2 |
| Prostaglandin D2 |
| Prostaglandin E2 |
| Prostaglandin F2α |
| Prostaglandin G2 |
| Prostaglandin H2 |
| Prostaglandin I2 |
| Prostaglandin J2 |
| SQ-29548 |
| Sulprostone |
| Thromboxane A2 |
| Thromboxane B2 |
| Treprostinil |
Advanced Analytical Methodologies for Prostaglandin B2 Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) has become a cornerstone in the analysis of eicosanoids, including PGB2. This powerful technique offers high sensitivity and selectivity, allowing for the separation, identification, and quantification of analytes in complex mixtures. d-nb.info The versatility of LC-MS allows for various configurations, each with specific advantages for prostaglandin (B15479496) analysis. A key advantage of LC-MS/MS is that it often does not require derivatization of the analyte, which can streamline sample preparation and improve analytical sensitivity. researchgate.net
A simple and sensitive LC-MS/MS method has been developed for the simultaneous quantification of 34 eicosanoids, including PGB2, in human serum, sputum, and bronchoalveolar lavage fluid (BALF). google.com This highlights the capability of the technique to provide comprehensive profiles of lipid mediators in biological samples. google.com For the analysis of multiple prostaglandins (B1171923), including PGB2, in human serum, a UPLC-MS/MS method has been developed that focuses on adequate chromatographic separation combined with multiple reaction monitoring (MRM) to ensure detection specificity. acs.org
Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS/MS)
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole (QQQ) mass spectrometer represents a state-of-the-art approach for the quantitative analysis of prostaglandins. This technique provides excellent chromatographic resolution in a shorter time frame compared to conventional HPLC and offers high sensitivity and specificity through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
A recently developed UHPLC-QQQ-MS/MS method enables the simultaneous quantification of nine arachidonic acid metabolites, including PGB2, in the supernatant of lipopolysaccharide-induced RAW264.7 cells and the serum of adjuvant-induced arthritis rats. oup.comsigmaaldrich.com This method demonstrates the advantages of requiring a small sample volume, a simple pretreatment process, and the ability to rapidly and efficiently quantify multiple inflammatory factors simultaneously. oup.comsigmaaldrich.com The validation of this method for PGB2 in cell supernatant and rat serum has confirmed its specificity, linearity, precision, recovery, and stability, making it a reliable tool for pharmacological studies of the arachidonic acid metabolic pathway. oup.comsigmaaldrich.com
| Parameter | Value | Source |
|---|---|---|
| Precursor Ion (m/z) | 333.2 | |
| Product Ion (m/z) | 149.1 | |
| Fragmentor (V) | 104 | |
| Collision Energy (V) | 20 | |
| Linear Range (ng/mL) | 1-200 | |
| Correlation Coefficient (r²) | 0.9986 | |
| Precision (RSD%) | <15% | |
| Recovery (%) | 86.4 - 109.8 | |
| Stability (RSD%) | <15% |
Electrospray Ionization Mass Spectrometry (ESI-MS/MS)
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of thermally labile molecules like prostaglandins. It allows for the transfer of ions from solution into the gas phase, typically by forming deprotonated molecules [M-H]⁻ in negative ion mode for prostaglandins. researchgate.net
An analytical method using liquid chromatography coupled to mass spectrometry with electrospray ionization has been developed for the identification and quantification of several prostaglandins in cerebral tissues. researchgate.net While this particular study did not include PGB2, it demonstrates the utility of UHPLC-ESI-MS/MS for prostaglandin analysis with detection limits in the range of 0.25 to 1.09 µg/L. researchgate.net The optimization of the ESI interface parameters is crucial for achieving the highest possible sensitivity for the compounds under investigation. researchgate.net In the development of a UHPLC-ESI-MS/MS method for various oxylipins, it was noted that the sensitivity for prostaglandins was higher with this technique compared to UHPSFC/ESI-MS.
Tandem Mass Spectrometry Approaches
Tandem mass spectrometry (MS/MS) is essential for the specific and sensitive detection of prostaglandins, as it can differentiate between isobaric compounds—molecules with the same nominal mass. The fragmentation of deprotonated prostaglandins in negative ion mode often results in product ions from the loss of water or carbon dioxide. However, some isomers, such as PGD2 and PGE2, can have identical fragmentation patterns, making their chromatographic separation a critical step for accurate quantification.
To enhance sensitivity and structural elucidation in tandem MS, novel approaches have been explored. One such method involves the cationization of prostaglandins with silver ions (Ag⁺). This technique has been shown to be effective for distinguishing between biologically relevant prostaglandin isomers. The fragmentation pathways of these silver-cationized prostaglandins during collision-induced dissociation (CID) provide characteristic product ions that can be used for their identification. For instance, in MS³ experiments, unique product ions can be generated that serve as markers for specific isomers.
Immunoassay-Based Detection Methods
Immunoassays are analytical methods that utilize the high specificity of antibody-antigen binding for the detection and quantification of substances. These methods are often used for routine analysis due to their high throughput and sensitivity. However, a significant drawback of immunoassays is the potential for cross-reactivity with structurally related compounds, which can lead to inaccuracies. researchgate.net
Radioimmunoassay (RIA)
Radioimmunoassay (RIA) is a classic immunoassay technique that uses a radiolabeled antigen (tracer) to compete with the unlabeled antigen in the sample for a limited number of antibody binding sites. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of the antigen in the sample.
While specific RIA methods for PGB2 are not extensively detailed in recent literature, the principles of RIA have been widely applied to other prostaglandins and thromboxanes. For example, a radioimmunoassay for thromboxane (B8750289) B2 has been developed with a sensitivity of 15 pg. The specificity of the antiserum is a critical factor in any RIA. In an RIA for prostaglandin A1, the cross-reactivity with other prostaglandins, including PGB2, was determined to be a key performance characteristic. A datasheet for a polyclonal anti-prostaglandin E2 antibody indicates some level of cross-reactivity with PGB2, which would need to be considered if this antibody were to be used in an assay intended to measure PGB2.
| Cross-Reactant | % Cross-Reactivity | Source |
|---|---|---|
| This compound | <50 |
Enzyme Immunoassay (EIA)
Enzyme immunoassay (EIA), also known as enzyme-linked immunosorbent assay (ELISA), is a non-radioactive alternative to RIA. In a competitive EIA for prostaglandins, the prostaglandin in the sample competes with a prostaglandin-enzyme conjugate for binding to a limited amount of antibody coated on a microplate. The amount of bound enzyme conjugate is then determined by the addition of a substrate that produces a measurable color change. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.
A novel and specific competitive enzyme immunoassay for prostaglandin E2 has been developed that interestingly utilizes a biotin-prostaglandin B2 conjugate as a tracer. acs.org In this assay, prostaglandin E2 is first converted to this compound by alkaline treatment and then quantified using an anti-PGB2 antibody. acs.org This demonstrates a direct application of PGB2 and its corresponding antibody in an EIA format. The principle of competitive EIA is widely used in commercially available kits for other prostaglandins, such as PGD2 and PGE2, which typically report sensitivities in the picogram per milliliter range.
The accurate quantification and analysis of this compound (PGB2) in complex biological samples present significant challenges due to its low endogenous concentrations and structural similarity to other eicosanoids. Overcoming these challenges requires sophisticated sample preparation, extraction, and analytical techniques designed to ensure high recovery, purity, and detection sensitivity.
Sample Preparation and Extraction Strategies
Effective sample preparation is a critical prerequisite for reliable PGB2 analysis. The primary goals are to isolate PGB2 from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
Solid-Phase Extraction (SPE) is a widely employed technique for the purification and concentration of prostaglandins, including PGB2, from biological fluids like plasma and urine. acs.orgresearchgate.netmdpi.com This method offers advantages over traditional liquid-liquid extraction by providing cleaner extracts, minimizing solvent usage, and being amenable to automation. nih.gov
The most common approach for prostaglandin extraction is reversed-phase SPE, typically using cartridges packed with a C18 (octadecyl) bonded silica (B1680970) stationary phase. acs.orgwmich.edu The general procedure involves:
Sample Pre-treatment: The biological sample is often acidified to a pH of approximately 3.0-3.5. acs.org This step ensures that the carboxylic acid group of PGB2 is protonated, making the molecule less polar and increasing its retention on the nonpolar C18 stationary phase.
Column Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an acidic aqueous solution to activate the stationary phase.
Sample Loading: The pre-treated sample is loaded onto the cartridge. PGB2 and other hydrophobic molecules are adsorbed onto the C18 stationary phase, while polar, water-soluble components pass through.
Washing: The cartridge is washed with a weak organic solvent or an aqueous buffer to elute weakly retained, interfering compounds.
Elution: PGB2 is eluted from the cartridge using a stronger organic solvent, such as ethyl acetate (B1210297) or methanol.
This single-step reversed-phase SPE process has been shown to yield excellent sample purification with high recovery rates, often exceeding 90% for various prostaglandins. acs.orgnih.govnih.gov
Following initial extraction, further purification is often necessary and is typically achieved through column chromatography. Both normal-phase and reversed-phase chromatography are utilized.
Silica Gel Chromatography: Normal-phase chromatography on a silica gel column separates compounds based on their polarity. nih.govgoogle.com This technique can be used to purify crude extracts containing PGB2. The extract is applied to a column packed with silica gel, and a nonpolar mobile phase is used for elution. More polar compounds are retained more strongly on the silica, allowing for the separation of prostaglandins from less polar lipids. Different solvent systems, such as mixtures of hexane, isopropanol, and acetic acid, can be employed to achieve the desired separation. google.com
Reversed-Phase Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the final purification and quantification of PGB2. researchgate.netcapes.gov.br It utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. Separation is based on the hydrophobic interactions between the analyte and the stationary phase. In a typical RP-HPLC setup for prostaglandin analysis, a gradient elution with a mobile phase consisting of water (often containing an acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) is used. scienceopen.com This allows for the separation of closely related prostaglandin isomers from each other, which is crucial for specific quantification. researchgate.net In some methodologies, silica gel and reversed-phase chromatography are used sequentially to achieve a high degree of sample purity before analysis. nih.gov
The native structure of PGB2 lacks a strong chromophore or fluorophore, which limits its detectability by UV or fluorescence-based methods. wmich.edu Furthermore, its carboxylic acid group can lead to poor ionization efficiency in mass spectrometry. To overcome these limitations, derivatization is frequently employed to introduce a chemical tag that enhances detection sensitivity and specificity. nih.govacademicjournals.org
Derivatization can be performed pre-column, modifying the analyte before it enters the analytical instrument. academicjournals.org Key strategies include:
Fluorescent Labeling: For HPLC with fluorescence detection, PGB2 can be esterified with a fluorescent reagent. This dramatically increases sensitivity, allowing for detection at picogram or even femtomole levels. nih.govstanford.edu
Improving Ionization for Mass Spectrometry: For LC-MS analysis, derivatization can improve ionization efficiency. A notable strategy is charge-reversal derivatization, where the carboxylic acid of the prostaglandin is converted into a cationic amide. nih.gov This allows for detection in the more sensitive positive ion mode of the mass spectrometer and can improve the limit of detection by 10- to 20-fold compared to underivatized analytes in negative mode. nih.gov Another approach involves forming methoxime derivatives to stabilize the ketone groups, followed by esterification to facilitate analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov
Below is a table summarizing common derivatization approaches for prostaglandins.
| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose of Derivatization | Reference |
|---|---|---|---|---|
| Panacyl Bromide | Carboxylic Acid | HPLC-Fluorescence | Introduces a fluorescent tag for sensitive detection. | nih.gov |
| 4-Bromomethyl-7-methoxycoumarin | Carboxylic Acid | HPLC-Fluorescence | Forms a highly fluorescent ester for enhanced sensitivity. | stanford.edu |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | Carboxylic Acid | LC-MS/MS | Creates a cationic derivative (charge-reversal) to improve positive mode ESI-MS sensitivity. | nih.gov |
| Diethyl amino ethyl chloride | Carboxylic Acid | HPLC/MS | Improves thermospray HPLC/MS sensitivity. | nih.gov |
Chromatographic Purification Techniques (e.g., Silica Gel, Reversed-Phase)
Method Validation Parameters: Sensitivity, Specificity, and Linearity
To ensure the reliability of analytical data, any method for quantifying PGB2 must be rigorously validated. frontiersin.orgfrontiersin.org The key validation parameters are sensitivity, specificity, and linearity, which collectively define the performance and suitability of the assay for its intended purpose. researchgate.netresearchgate.net
Sensitivity: The sensitivity of an analytical method refers to its ability to detect and quantify small amounts of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, often defined as a signal-to-noise ratio of 3. frontiersin.org The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy, commonly set at a signal-to-noise ratio of 10. frontiersin.orgresearchgate.net For prostaglandin analysis using modern LC-MS/MS methods, LOQs in the low picogram per milliliter (pg/mL) or even femtogram (fg) range are achievable. nih.govnih.govnih.gov
Specificity: Specificity is the ability of the method to assess unequivocally the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. frontiersin.orgresearchgate.net For PGB2, this means distinguishing it from other structurally similar prostaglandins and from endogenous interferences. Specificity is typically achieved through a combination of chromatographic separation (e.g., HPLC) and selective detection (e.g., tandem mass spectrometry). frontiersin.org In MS/MS, specificity is ensured by monitoring unique precursor-to-product ion transitions for PGB2, which prevents interference from co-eluting compounds. nih.gov
Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a defined range. frontiersin.org To establish linearity, a series of calibration standards at different concentrations are analyzed. The results are used to construct a calibration curve by plotting the instrument response against the known concentration. nih.gov A linear regression analysis is performed, and the method is considered linear if the correlation coefficient (r or r²) is close to 1.00, typically greater than 0.99. frontiersin.orgnih.gov This ensures that the concentration of PGB2 in an unknown sample can be accurately calculated from the standard curve.
The table below presents typical validation parameters for analytical methods used in prostaglandin research, illustrating the performance characteristics that would be expected for a validated PGB2 assay.
| Analyte | Analytical Method | Linear Range | LOD | LOQ | Correlation Coefficient (r) | Reference |
|---|---|---|---|---|---|---|
| Prostaglandin E2 (PGE2) | LC-MS/MS | 2.5 - 500 pg/mL | Not Reported | 2.5 pg/mL | > 0.998 | nih.gov |
| Prostaglandin D2 (PGD2) | LC-MS/MS | 1 - 100 ng/mL | 20 pg/mL | Not Reported | > 0.99 | nih.gov |
| Thromboxane B2 (TXB2) | HPLC-Fluorimetric | 60 pg - 60 ng | ~50 pg/mL | Not Reported | Not Reported | nih.gov |
| Various Prostaglandins | UHPLC-MS/MS | 0.5 - 200 ng/mL | 0.01 - 0.2 ng/mL | 0.03 - 0.5 ng/mL | > 0.993 | frontiersin.org |
Synthetic Chemistry of Prostaglandin B2 and Analogues for Research
Total Synthesis Approaches
The total synthesis of prostaglandins (B1171923) has been a classic problem in organic chemistry, leading to the development of numerous innovative strategies. Most modern synthetic routes are convergent, allowing for the flexible construction of various prostaglandin (B15479496) analogues from a common intermediate.
A landmark in this field is the convergent synthesis strategy developed by E.J. Corey, which remains a cornerstone for prostanoid synthesis. acs.orgresearchgate.net The power of this approach lies in the use of a key bicyclic intermediate, commonly known as the "Corey lactone" or its derivatives, from which the two side chains of the prostaglandin molecule are installed sequentially. researchgate.netnih.gov
The general pathway to PGB2 typically involves the initial synthesis of a more complex prostaglandin, such as PGE2, followed by a straightforward chemical conversion.
Key Stages of a Convergent PGB2 Synthesis:
Synthesis of the Corey Lactone: The synthesis often begins with a Diels-Alder reaction to construct the bicyclo[2.2.1]heptane system, followed by a Baeyer-Villiger oxidation to form the key lactone structure. researchgate.net Asymmetric variations of these reactions have been developed to produce enantiomerically pure intermediates. acs.org The Corey lactone contains the necessary stereochemical information for the C-11 and C-12 positions of the final prostaglandin.
Installation of the ω-Side Chain: The lactone is reduced to a lactol, which is then opened to reveal a latent aldehyde function. This aldehyde undergoes a Horner-Wadsworth-Emmons (HWE) reaction with a suitable phosphonate (B1237965) reagent to construct the ω-side chain, establishing the E-configured double bond at C-13 and introducing the hydroxyl group at C-15. researchgate.net
Installation of the α-Side Chain: The hydroxyl group at C-11 is oxidized to a ketone. The ester group of the lactone is then reduced to an aldehyde. A Wittig reaction with an appropriate phosphorane installs the full α-side chain, creating the Z-configured double bond at C-5. researchgate.net This sequence yields Prostaglandin E2 (PGE2). acs.orgacs.org
Conversion to Prostaglandin B2: The final step is the conversion of PGE2 to PGB2. This is achieved through dehydration, which is readily accomplished under acidic or basic conditions. The process involves the elimination of the C-11 hydroxyl group and subsequent rearrangement of the double bonds to form the stable, fully conjugated cyclopentenone ring system characteristic of PGB2.
The table below summarizes the key transformations in a representative synthesis of PGB2 via a PGE2 intermediate.
| Stage | Key Transformation | Precursor | Product | Typical Reagents |
| 1 | Asymmetric Diels-Alder & Baeyer-Villiger Oxidation | Cyclopentadiene derivative | (-)-Corey Lactone | Chiral Lewis Acid, Acryloyl Chloride, m-CPBA |
| 2 | ω-Chain Installation | (-)-Corey Lactone | Prostaglandin A2 intermediate | DIBAL-H, Dimethyl (2-oxoheptyl)phosphonate, NaH |
| 3 | α-Chain Installation & Reduction | PGA2 intermediate | Prostaglandin E2 (PGE2) | Wittig Reagent (e.g., from 5-triphenylphosphoniopentanoic acid), Zn(BH4)2 |
| 4 | Dehydration | Prostaglandin E2 (PGE2) | This compound (PGB2) | Aqueous base (e.g., NaOH) or acid |
Design and Synthesis of this compound Analogues for Receptor Probing
The physiological effects of PGB2 are primarily mediated through its interaction with the Thromboxane (B8750289) A2/Prostaglandin H2 (TxA2/PGH2) receptor, also known as the TP receptor. annualreviews.org PGB2 acts as a competitor for this receptor, making the design and synthesis of PGB2 analogues a valuable tool for studying the structure, function, and pharmacology of the TP receptor. annualreviews.orgpharmacologyeducation.org The primary goals for designing such analogues are to enhance stability, introduce reporter groups for detection, and elucidate structure-activity relationships (SAR) to develop selective agonists or antagonists. annualreviews.orgnih.gov
Design Principles and Research Findings:
Stable Agonists: The natural ligands for the TP receptor, TxA2 and PGH2, are extremely unstable, with half-lives of seconds to minutes in aqueous solution. annualreviews.orgwikipedia.org To overcome this, stable synthetic mimetics have been developed. For example, U46619 is a widely used stable TxA2/PGH2 agonist that facilitates the study of receptor-mediated responses like platelet aggregation and smooth muscle contraction. osti.govnih.gov The synthesis of such analogues often involves replacing the unstable endoperoxide or oxetane (B1205548) ring of the natural ligands with more robust carbocyclic or ether-based structures.
Radiolabeled Probes for Binding Assays: To quantify receptor density (Bmax) and binding affinity (Kd), high-affinity radiolabeled ligands are essential. The synthesis of [¹²⁵I]-labeled agonist I-BOP provided a valuable tool for characterizing TP receptors in human platelets with high specific activity. osti.gov The design incorporated an iodophenoxy group at the terminus of the ω-side chain, allowing for high-specific-activity radioiodination without drastically altering the core structure required for receptor binding. osti.gov
Photoaffinity Labels for Receptor Identification: To covalently label and identify the receptor protein, photoaffinity probes are synthesized. These analogues contain a photoreactive group, such as an azide (B81097), that forms a covalent bond with the receptor upon UV irradiation. Aromatic azides based on the structure of 13-azaprostanoic acid, a known TP receptor antagonist, were synthesized as potential photoaffinity labels for the PGH2/TxA2 receptor. nih.gov Such probes are instrumental in isolating and structurally characterizing the receptor protein.
Antagonists for SAR Studies: The synthesis of antagonists is crucial for defining the structural requirements for receptor binding and for developing potential therapeutic agents. Pinane-thromboxane A2 (PTA2) was one of the first rationally designed TxA2 analogues that acted as a selective TP receptor antagonist and an inhibitor of thromboxane synthase. pnas.org More recent work has focused on non-prostanoid structures. For instance, a series of 7-(4-fluorophenyl)-7-(2-hydroxyphenyl)heptanoic acid derivatives were synthesized and shown to be potent TP receptor antagonists. nih.gov SAR studies of these compounds revealed that the spatial arrangement of carbonyl and hydroxymethyl groups on the phenol (B47542) ring was critical for high-affinity binding, providing insights into the receptor's binding pocket. nih.gov
The following table details representative PGB2-related analogues or probes developed for studying the TxA2/PGH2 receptor.
| Analogue/Probe Type | Example Compound | Key Structural Modification | Purpose in Receptor Probing | Key Finding |
| Stable Agonist | U46619 | Replacement of endoperoxide with an epoxymethano bridge | Mimics natural ligand activity for functional and binding studies. osti.govnih.gov | Enables reliable in vitro characterization of TP receptor activation. |
| Radiolabeled Agonist | [¹²⁵I]-BOP | Introduction of an iodophenoxy group on the ω-chain | High-sensitivity ligand for receptor quantification and binding assays. osti.gov | Allowed for determination of high-affinity binding sites (Kd = 2.2 nM) and receptor density (~1700 sites/platelet ) on human platelets. osti.gov |
| Photoaffinity Label | 13-Azaprostanoic acid benzyl (B1604629) azide derivative | Replacement of C-13 with nitrogen and addition of a terminal benzyl azide group | Covalent labeling for receptor isolation and identification. nih.gov | Selectively and irreversibly inhibited the prostaglandin pathway in platelets after photolysis. nih.gov |
| Antagonist | 7-(4-fluorophenyl)-7-(2-hydroxyphenyl)heptanoic acid derivative (Compound 14) | Non-prostanoid phenol-based scaffold | Elucidation of structure-activity relationships (SAR) and development of selective inhibitors. nih.gov | Demonstrated potent antagonist activity (IC50 = 4.4 nM) and highlighted the importance of specific oxygen atom positioning for receptor interaction. nih.gov |
Future Research Directions and Unanswered Questions in Prostaglandin B2 Biology
Elucidating Novel Signaling Pathways and Receptor Interactions
A fundamental aspect of understanding any signaling molecule is identifying its receptors and downstream pathways. For PGB2, this remains a significant area of uncertainty.
Unanswered Questions:
Primary Receptor Identification: Does PGB2 have a unique, high-affinity receptor, or does it primarily function through weak interactions with receptors for other prostanoids? Research has shown that PGB2 exhibits weak agonist activity at the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor. caymanchem.com This interaction is implicated in its ability to induce pulmonary hypertension at high doses in animal models. caymanchem.com However, whether the TP receptor is the primary mediator for all of PGB2's actions, especially at physiological concentrations, is unknown.
Novel Receptor Discovery: The existence of a dedicated PGB2 receptor cannot be ruled out. Future research must employ receptor binding assays and functional screening with PGB2 against a wide panel of known and orphan G-protein coupled receptors (GPCRs) to search for novel interactions.
Downstream Signaling Cascades: The intracellular signaling pathways triggered by PGB2 are largely undefined. Prostanoid receptors typically couple to G-proteins, leading to changes in intracellular second messengers like cyclic AMP (cAMP) and calcium. hmdb.cawikipedia.org It is critical to determine which G-proteins (e.g., Gq, Gs, Gi) are activated by PGB2 binding and to map the subsequent signaling events. For example, the immunosuppressive effects of PGB2 on DC-T cell proliferation have been noted, but the signaling cascade that mediates this effect is completely unknown. medchemexpress.com
Future Research Directions:
Receptor Binding and Functional Assays: Competitive binding assays using radiolabeled PGB2 against a panel of known prostanoid receptors (TP, DP, EP) are needed to quantify its binding affinities.
Orphan GPCR Screening: High-throughput screening of orphan GPCR libraries is a crucial step to identify any potential unique PGB2 receptors.
Signal Transduction Analysis: In cell models that respond to PGB2, researchers should measure changes in second messenger levels (cAMP, Ca2+), protein phosphorylation (e.g., PKA, PKC, MAPKs), and gene expression to delineate the downstream pathways.
| Research Question | Proposed Methodological Approach | Potential Significance |
| Does PGB2 have a specific, high-affinity receptor? | Radioligand binding assays; High-throughput screening of orphan GPCRs. | Discovery of a new receptor could open a novel target for therapeutic intervention. |
| What are the downstream signaling pathways for PGB2? | Measurement of second messengers (cAMP, Ca2+); Phosphoproteomics; Transcriptomic analysis (RNA-seq). | Understanding how PGB2 exerts its cellular effects, such as immunosuppression. |
| Is the TP receptor the sole mediator of PGB2's vascular effects? | Use of specific TP receptor antagonists (e.g., S18886) in vascular function models. | Clarifying the mechanism of PGB2-induced vasoconstriction and hypertension. |
Comprehensive Mapping of Prostaglandin (B15479496) B2 Metabolic Fate
The lifecycle of a signaling molecule—from synthesis to catabolism—is critical to understanding its regulation and function. For PGB2, this entire pathway is poorly understood.
Unanswered Questions:
In Vivo Biosynthesis: How is PGB2 synthesized in the body? It is known to be a stable, non-enzymatic dehydration product of PGE2 or PGA2 when treated with a strong base in laboratory settings. caymanchem.com One metabolic pathway chart suggests a potential enzymatic route where PGE2 converts to PGA2, then to PGC2, and finally to PGB2, but the enzymes catalyzing these steps have not been identified. bio-rad.com Determining whether PGB2 is merely a minor, non-enzymatic byproduct or if a regulated, specific enzymatic pathway exists for its production is a central question.
Catabolism and Clearance: How is PGB2 broken down and cleared from tissues? The primary catabolic pathway for most prostaglandins (B1171923) involves enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov It is unknown if PGB2 is a substrate for 15-PGDH or other metabolizing enzymes. Identifying its metabolites is essential for understanding its duration of action and for developing reliable biomarkers of its in vivo production.
Future Research Directions:
Isotope Tracer Studies: Utilizing labeled precursors like arachidonic acid or PGE2 in relevant cell systems (e.g., mesenchymal stem cells) and analyzing the products via mass spectrometry can help trace the metabolic pathways leading to PGB2.
Enzyme Identification: Efforts should be made to identify potential "PGB2 synthases" by testing candidate isomerases or dehydratases for their ability to convert PGA2 or PGC2 to PGB2.
Metabolite Profiling: Incubating PGB2 with liver and kidney microsomes, which are rich in drug-metabolizing enzymes, can help identify its catabolic products. Subsequent analysis of urine and plasma from animal models will be necessary to confirm these pathways in vivo.
Advanced In Vitro and In Vivo Model Development for Mechanistic Studies
Progress in understanding PGB2 is hampered by a lack of robust experimental models where its effects can be reliably studied.
Unanswered Questions:
Relevant Biological Systems: In which specific physiological or pathological contexts is PGB2 produced in significant amounts? A recent study that developed a highly sensitive UHPLC-QQQ-MS/MS method failed to detect PGB2 in two common inflammation models: LPS-stimulated RAW264.7 macrophages and the serum of rats with adjuvant-induced arthritis. frontiersin.orgnih.gov This suggests that PGB2 is not a major player in these specific contexts and highlights the need to identify the correct models.
Genetic Tools: Without knowing the specific synthase or receptor for PGB2, creating genetic knockout or reporter animal models is impossible. This is a major roadblock to studying its systemic function in vivo.
Future Research Directions:
Model System Characterization: The discovery that PGB2 is the key immunosuppressive agent secreted by cord blood mesenchymal stem cells provides a critical in vitro model. medchemexpress.com This system should be exploited to study the effects of PGB2 on various immune cell types (T cells, B cells, dendritic cells). The canine hind paw model used to demonstrate vasoconstriction also serves as a valuable, albeit complex, in vivo system. medchemexpress.com
Development of Novel Models: Once biosynthetic enzymes are identified, researchers can develop cell lines that overexpress these enzymes to produce sufficient quantities of PGB2 for functional studies. Subsequently, creating knockout and transgenic animal models will be the definitive step to probe PGB2's function during development, homeostasis, and disease.
Advanced Analytical Techniques: Continued development and application of sensitive mass spectrometry-based methods are essential to detect and quantify the likely low endogenous levels of PGB2 and its metabolites in various biological samples. frontiersin.org
Emerging Roles in Systemic Pathophysiology
The limited existing data on PGB2 hints at potentially important roles in immunology and cardiovascular physiology, which are critical areas for future investigation.
Unanswered Questions:
Immunomodulation: What is the full extent of PGB2's role in the immune system? Its ability to inhibit DC-T cell proliferation suggests a potential immunosuppressive or regulatory function. medchemexpress.com Is this effect limited to specific immune cell interactions, or does it have broader implications for autoimmune diseases, transplant rejection, or cancer immunology?
Vascular Biology: What is the physiological and pathological relevance of PGB2-induced vasoconstriction? While it is known to constrict canine cutaneous blood vessels and cause pulmonary hypertension at high doses, its role in regulating systemic blood pressure or local blood flow under normal or disease conditions is unknown. caymanchem.commedchemexpress.com
Therapeutic Potential: Could PGB2 or its signaling pathways be targeted for therapy? Its immunosuppressive properties could potentially be harnessed to treat inflammatory or autoimmune conditions. Conversely, blocking its action might be beneficial in specific forms of hypertension.
Future Research Directions:
Immune Function Studies: Investigate the effects of PGB2 on a wide range of immune cell functions in vitro, including cytokine production, phagocytosis, and antigen presentation.
Cardiovascular Models: Use in vivo models of hypertension and vascular injury to determine if endogenous PGB2 levels change and whether targeted modulation of its pathway alters disease outcomes.
Disease-Specific Investigations: Based on its known effects, future studies should measure PGB2 levels in human diseases characterized by immune dysregulation (e.g., graft-versus-host disease, lupus) or vascular abnormalities to search for clinical correlations.
Q & A
Q. What are the established methods for quantifying prostaglandin B₂ (PGB₂) in biological samples, and how do they ensure accuracy?
PGB₂ quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects and ionization efficiency . Electrospray ionization (ESI) in negative ion mode is preferred due to PGB₂’s carboxyl group. Validation includes assessing limits of detection (LOD < 1 pg/mL) and recovery rates (≥85%) in serum/tissue homogenates. Cross-reactivity with structurally similar prostanoids (e.g., PGD₂, 15-keto-PGE₂) must be minimized using chromatographic separation or antibody-based pre-purification .
Q. What physiological or pathological roles of PGB₂ are supported by current evidence?
PGB₂ is implicated in vascular remodeling and inflammatory responses . In endothelialization studies, elevated serum PGB₂ correlates with reduced intimal hyperplasia in synthetic grafts, likely via modulating smooth muscle cell proliferation . However, its role contrasts with thromboxane B₂ (TXB₂), which promotes thrombosis, highlighting the need for balanced prostanoid profiling in cardiovascular models .
Q. Which experimental models are commonly used to study PGB₂’s bioactivity?
In vitro: Cultured endothelial cells (HUVECs) treated with inflammatory cytokines (e.g., TNF-α) to assess PGB₂ secretion and receptor interactions (e.g., PPAR-γ). In vivo: Small-diameter vascular graft models (e.g., PTFE/Dacron prostheses in rodents) to evaluate PGB₂’s impact on endothelialization and stenosis .
Advanced Research Questions
Q. How can researchers address cross-reactivity challenges in immunoassays when quantifying PGB₂?
Cross-reactivity in ELISAs/RIA arises from structural analogs (e.g., PGB₁: 0.6% cross-reactivity; TXB₂: 0.12%). Mitigation strategies include:
- Pre-analytical purification : Solid-phase extraction (SPE) with C18 columns.
- Antibody validation : Use knockout cell lines or competitive binding assays with 15-keto-PGF₂α and PGD₂ to confirm specificity .
- Parallel LC-MS/MS verification : Discrepancies >20% between immunoassay and MS data warrant method reevaluation .
Q. How should discrepancies in PGB₂ levels between studies using different analytical platforms be resolved?
Discrepancies often stem from sample preparation (e.g., anticoagulants affecting platelet-derived PGB₂) or method sensitivity . For example, serum PGB₂ levels in vascular graft studies vary by ±15% between LC-MS/MS and ELISA due to platelet activation during clotting. Standardization steps:
Q. What experimental designs optimize PGB₂ synthesis for mechanistic studies?
Chemical synthesis : PGB₂ is derived from PGH₂ via non-enzymatic isomerization under basic conditions (pH 10.5). Yield optimization requires:
- Temperature control : 37°C to prevent degradation.
- Antioxidants : 0.1% BHT to suppress peroxidation. Biological synthesis : Incubate arachidonic acid with COX-1/2 isoforms in HEK293 cells; quantify via stable isotope dilution assay (SIDA) .
Q. How can researchers ensure reproducibility in PGB₂-focused studies amid variable biosynthetic pathways?
- Stratified cohorts : Control for COX-2 polymorphism carriers (e.g., rs20417) affecting PGB₂ production.
- Dynamic modeling : Use pharmacokinetic/pharmacodynamic (PK/PD) models to account for circadian fluctuations in prostanoid levels .
- NIH compliance : Adhere to preclinical reporting guidelines for animal/cell studies (e.g., ARRIVE 2.0) .
Methodological Best Practices
- Data validation : Triangulate findings with orthogonal methods (e.g., LC-MS/MS + receptor-binding assays).
- Statistical rigor : Use mixed-effects models for longitudinal prostanoid data to handle inter-subject variability .
- Ethical reporting : Disclose conflicts (e.g., commercial antibody suppliers) and deposit raw data in repositories like Metabolomics Workbench .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
